- Active Molybdenum-Based Anode for Dehydrogenative Coupling ReactionsAngewandte Chemie, 2018, 57(9), 2450-2454,
Cas no 95970-08-4 (1,4-dibromo-2-methoxybenzene)
1,4-dibromo-2-methoxybenzene structure
1,4-dibromo-2-methoxybenzene Properties
Names and Identifiers
-
- 2,5-Dibromoanisole
- 1,4-dibromo-2-methoxybenzene
- 1,4-dibromo-2-methoxy-benzene
- 1,4-dibromo-3-methoxybenzene
- 2,4-DICHLOROBENZENEDIAZONIUM 1,5-NAPHTHALENEDISULFONATE HYDRATE
- Benzene,1,4-dibromo-2-methoxy
- 1,4-Dibromo-2-methoxybenzene (ACI)
- +Expand
-
- MFCD07780698
- YJGNTPRGNRICPY-UHFFFAOYSA-N
- 1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
- BrC1C=C(OC)C(Br)=CC=1
Computed Properties
- 263.87900
- 0
- 1
- 1
- 10
Experimental Properties
- 3.22020
- 9.23000
- 257-261 ºC
- 99.1±20.3 ºC,
- Very slightly soluble (0.26 g/l) (25 º C),
- 1.823±0.06 g/cm3 (20 ºC 760 Torr),
1,4-dibromo-2-methoxybenzene Price
1,4-dibromo-2-methoxybenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 18 h, 65 °C
1.2 Reagents: Ammonia Solvents: Water
1.2 Reagents: Ammonia Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Hexane ; rt; overnight, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Thienopyridines as melanin-concentrating hormone receptor antagonists, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 12 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) ; 40 - 65 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) ; 40 - 65 °C
Reference
- Method for preparing 2,5-dibromophenol, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
Reference
- An amphiphilic pyrene sheet for selective functionalization of grapheneChemical Communications (Cambridge, 2011, 47(29), 8259-8261,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 16 h, 100 °C
Reference
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acidsChemical Science, 2018, 9(15), 3860-3865,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Catalysts: Ethanol
Reference
- Polybromo-aromatic compounds. III. Synthesis of bromo-substituted anisolesZhurnal Organicheskoi Khimii, 1984, 20(12), 2588-99,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Pyridine
Reference
- Polybromo aromatic compounds. IV. Methoxydebromination of polybromobenzenes in pyridineZhurnal Organicheskoi Khimii, 1988, 24(3), 577-83,
1,4-dibromo-2-methoxybenzene Raw materials
- 1,4-Dibromo-2-fluorobenzene
- 4-Bromo-3-methoxyaniline
- 2,5-Dibromophenol
- 1,2,4-Tribromobenzene
- 4-Bromo-2-methoxybenzoic acid
- 2,5-Dibromo-4-methoxyaniline
1,4-dibromo-2-methoxybenzene Preparation Products
1,4-dibromo-2-methoxybenzene Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:95970-08-4)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:95970-08-4)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:95970-08-4)
TANG SI LEI
15026964105
2881489226@qq.com
1,4-dibromo-2-methoxybenzene Related Literature
-
1. Displacement of an acetamido- and a nitro-group during bromination of an aromatic compoundCharles R. Harrison,J. F. W. McOmie J. Chem. Soc. C 1966 997
95970-08-4 (1,4-dibromo-2-methoxybenzene) Related Products
- 14324-99-3(manganic;tris(2,2,6,6-tetramethylheptane-3,5-dione))
- 156482-87-0(Propanamide,N-[2-(5-ethyl-2-methoxyphenyl)ethyl]-)
- 117906-15-7(2-Imidazolidinimine, 1-[(6-chloro-3-pyridinyl)methyl]-3-methyl-N-nitro-)
- 184698-65-5(1-(4-Bromomethylphenyl)-1H-pyrrole)
- 165744-15-0(5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid)
- 175204-50-9(Ethyl 2-(2,6-dichloro-N'-hydroxybenzimidamido)acetate)
- 1600-49-3(Benzene,1,1',1''-(isocyanomethylidyne)tris-)
- 14580-30-4(4-(2,5-Dichlorophenyl)-3-thiosemicarbazide)
- 192214-05-4(Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 144754-24-5(Butanoicacid, 3-hydroxy-4-(triphenylmethoxy)-, methyl ester, (3R)-)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier
CN Supplier
Reagent
Chu Zhou Jiang Ling Chemical Techlnology Co.,Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk